(S)-Spinol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

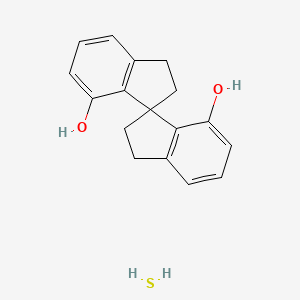

3,3'-spirobi[1,2-dihydroindene]-4,4'-diol;sulfane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O2.H2S/c18-13-5-1-3-11-7-9-17(15(11)13)10-8-12-4-2-6-14(19)16(12)17;/h1-6,18-19H,7-10H2;1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRCSLAOUPJKNKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCC3=C2C(=CC=C3)O)C4=C1C=CC=C4O.S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(S)-Spinol Scaffold: A Comprehensive Technical Guide to its Historical Development and Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The (S)-Spinol scaffold, a C2-symmetric chiral diol, has emerged as a privileged structure in asymmetric catalysis and as a promising core for the development of novel therapeutics. Its rigid spirocyclic framework provides a well-defined chiral environment, making it an exceptional platform for inducing stereoselectivity in a wide array of chemical transformations. This technical guide provides an in-depth exploration of the historical milestones in the discovery and synthesis of the this compound scaffold, presenting key quantitative data, detailed experimental protocols for its preparation, and an overview of its applications.

Historical Development and Discovery

The journey of the this compound scaffold from a synthetic curiosity to a cornerstone of asymmetric synthesis has been marked by several key breakthroughs. Initially, the synthesis of enantiopure SPINOL posed a significant challenge, hindering its widespread adoption. However, persistent efforts by researchers have led to efficient and practical synthetic routes, unlocking its full potential.

The Dawn of SPINOL: Racemic Synthesis and Resolution by Birman (1999)

The first synthesis of 1,1'-spirobiindan-7,7'-diol (SPINOL) was reported by Birman and coworkers in 1999.[1] Their approach involved a multi-step synthesis to obtain the racemic diol, which was then resolved into its enantiomers. This seminal work laid the foundation for all subsequent research on SPINOL and its derivatives.

A More Practical Approach: Resolution by Zhou (2002)

Recognizing the limitations of the initial resolution method, Zhou and his team developed a more efficient and practical approach in 2002.[2] They employed the commercially available N-benzylcinchonidinium chloride as a resolving agent, enabling the separation of the enantiomers through inclusion crystallization.[2] This development was a significant step forward, making enantiopure SPINOL more accessible to the scientific community.

The Breakthrough: Asymmetric Synthesis by Tan (2016)

A major paradigm shift in SPINOL synthesis occurred in 2016 with the report by Tan and colleagues of the first phosphoric acid-catalyzed asymmetric synthesis of SPINOL derivatives.[3][4][5][6] This elegant approach provided direct access to enantioenriched SPINOLs in good yields and with high enantioselectivity, bypassing the need for classical resolution of a racemic mixture.[4][5][7][6]

Key Synthetic Methodologies: A Comparative Overview

The evolution of synthetic strategies for accessing this compound is summarized in the table below, highlighting the progression from racemic synthesis and resolution to direct asymmetric synthesis.

| Method | Year | Key Reagents/Catalysts | Yield | Enantiomeric Excess (ee) | Key Advantages | Limitations |

| Birman's Racemic Synthesis & Resolution | 1999 | Multi-step synthesis; Resolution with bis-L-menthoxycarboxylate | Moderate | >99% (after resolution) | First synthesis of SPINOL | Tedious, multi-step synthesis; Inefficient resolution |

| Zhou's Resolution | 2002 | N-benzylcinchonidinium chloride | Good | >99% (after resolution) | More practical and efficient resolution | Still requires synthesis of the racemate |

| Tan's Asymmetric Synthesis | 2016 | Chiral Phosphoric Acid (CPA) | 62-95% | 90-96% | Direct access to enantioenriched SPINOLs; High yields and enantioselectivity | Substrate scope and catalyst optimization may be required |

Detailed Experimental Protocols

Racemic Synthesis of 1,1'-Spirobiindan-7,7'-diol (Adapted from Birman, 1999)

This protocol is a generalized representation based on the multi-step synthesis described by Birman and may require optimization.

Step 1: Synthesis of 3-(3-Methoxyphenyl)propanoic acid. m-Anisaldehyde is subjected to a Knoevenagel condensation with malonic acid, followed by reduction of the resulting cinnamic acid derivative to afford 3-(3-methoxyphenyl)propanoic acid.

Step 2: Intramolecular Friedel-Crafts Acylation. The propanoic acid derivative is treated with a strong acid catalyst (e.g., polyphosphoric acid) to effect an intramolecular Friedel-Crafts acylation, yielding 7-methoxy-1-indanone.

Step 3: Dimerization and Spirocyclization. 7-methoxy-1-indanone is subjected to a self-condensation reaction under acidic conditions, leading to the formation of the spirobiindane core.

Step 4: Demethylation. The methoxy groups on the spirobiindane core are cleaved using a demethylating agent such as boron tribromide (BBr₃) to yield racemic 1,1'-spirobiindan-7,7'-diol.

Resolution of Racemic SPINOL with N-benzylcinchonidinium chloride (Adapted from Zhou, 2002)

Step 1: Formation of the Diastereomeric Inclusion Complex. A solution of racemic SPINOL in a suitable solvent (e.g., a mixture of acetone and water) is treated with N-benzylcinchonidinium chloride. The mixture is heated to ensure complete dissolution and then allowed to cool slowly.

Step 2: Isolation of the Diastereomerically Enriched Complex. The less soluble diastereomeric inclusion complex, containing one enantiomer of SPINOL, crystallizes out of the solution and is collected by filtration.

Step 3: Liberation of Enantiopure SPINOL. The isolated diastereomeric complex is treated with an acid (e.g., dilute HCl) to protonate the cinchonidinium salt and liberate the enantiopure SPINOL, which can then be extracted with an organic solvent. The resolving agent can be recovered from the aqueous layer.

Phosphoric Acid-Catalyzed Asymmetric Synthesis of SPINOL Derivatives (Adapted from Tan, 2016)[4]

General Procedure for the Asymmetric Synthesis of SPINOL Derivatives from Ketal Substrates: Under an argon atmosphere, the ketal substrate (0.1 mmol) and the chiral phosphoric acid catalyst ((S)-C2, 1-5 mol%) are added to an oven-dried pressure Schlenk tube with a magnetic stirring bar. Anhydrous chloroform (3 mL) is added, and the sealed tube is heated at 60 or 70 °C until the substrate is completely consumed (monitored by TLC). After evaporation of the solvent, the residue is purified by flash chromatography on silica gel (eluting with a gradient of petroleum ether/ethyl acetate) to afford the corresponding (R)-SPINOL derivative. The (S)-enantiomer can be obtained by using the (R)-C2 catalyst.

General Procedure for the Asymmetric Synthesis of 6,6′-Diaryl-SPINOL Derivatives: Under an argon atmosphere, the diaryl ketal substrate (0.1 mmol) and the chiral phosphoric acid catalyst ((R)-C3, 10 mol%) are added to an oven-dried pressure Schlenk tube with a magnetic stirring bar. Anhydrous chloroform (5 mL) is added, and the sealed tube is heated at 100 °C for 5 days. After evaporation of the solvent, the residue is purified by flash chromatography on silica gel (eluting with a gradient of petroleum ether/ethyl acetate) to afford the corresponding (S)-6,6′-diaryl-SPINOL derivative.

Visualizing the Synthetic Pathways and Workflows

To provide a clearer understanding of the synthetic methodologies, the following diagrams have been generated using the DOT language.

References

- 1. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 2. researchgate.net [researchgate.net]

- 3. Phosphoric Acid-Catalyzed Asymmetric Synthesis of SPINOL Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Phosphoric Acid-Catalyzed Asymmetric Synthesis of SPINOL Derivatives. | Semantic Scholar [semanticscholar.org]

- 6. BJOC - Recent advances in the asymmetric phosphoric acid-catalyzed synthesis of axially chiral compounds [beilstein-journals.org]

- 7. researchgate.net [researchgate.net]

(S)-Spinol Chiral Framework: A Technical Guide to its Core Structural Features and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

The (S)-1,1'-spirobiindane-7,7'-diol, commonly known as (S)-Spinol, is a C2-symmetric chiral scaffold that has emerged as a privileged structure in asymmetric catalysis. Its rigid spirobiindane backbone and well-defined chiral environment provide a unique platform for the design and synthesis of a wide array of chiral ligands and organocatalysts. This technical guide provides an in-depth exploration of the key structural features of the this compound framework, detailed experimental protocols for its synthesis and the preparation of its derivatives, and a comprehensive overview of its application in enantioselective transformations.

Core Structural Features

The remarkable efficacy of the this compound framework in asymmetric catalysis stems from a combination of distinct structural characteristics:

-

C2-Symmetry: The molecule possesses a C2 axis of symmetry passing through the spirocyclic carbon atom and bisecting the angle between the two indane moieties. This symmetry reduces the number of possible diastereomeric transition states in a catalytic reaction, often leading to higher enantioselectivity.

-

Rigid Spirobiindane Backbone: The spirocyclic nature of the framework locks the two indane units in a rigid conformation. This rigidity minimizes conformational flexibility in the derived catalysts, leading to a more defined and predictable chiral pocket that can effectively discriminate between the prochiral faces of a substrate.

-

Defined Dihedral Angle: The two aromatic rings bearing the hydroxyl groups are held at a specific dihedral angle, creating a chiral groove. This well-defined spatial arrangement is crucial for establishing effective chiral recognition and inducing high levels of stereoselectivity.

-

Tunable 7,7'-Hydroxyl Groups: The two hydroxyl groups at the 7 and 7' positions serve as key functional handles for further modification. They are the points of attachment for various catalytically active moieties, most notably phosphoric acid groups, phosphoramidites, and metal-coordinating phosphines. This modularity allows for the fine-tuning of the steric and electronic properties of the resulting catalysts to suit specific reactions.

While a specific Crystallographic Information File (CIF) was not retrieved for precise bond lengths and angles, the established structure consistently exhibits these core features that are fundamental to its function in asymmetric catalysis.

Data Presentation: Performance in Asymmetric Catalysis

The versatility of the this compound framework is demonstrated by the exceptional performance of its derivatives in a wide range of asymmetric catalytic reactions. The following tables summarize the efficacy of this compound-derived catalysts in key transformations.

Table 1: Enantioselective Synthesis of this compound Derivatives

| Entry | R¹ Group | R² Group | Catalyst | Yield (%) | ee (%) |

| 1 | Me | Me | (S)-C2 (1 mol%) | 90 | 94 |

| 2 | n-Bu | n-Bu | (S)-C2 (1 mol%) | 85 | 95 |

| 3 | Ph | Ph | (S)-C2 (1 mol%) | 95 | 96 |

| 4 | 4-Me-Ph | 4-Me-Ph | (S)-C2 (1 mol%) | 92 | 96 |

| 5 | OMe | OMe | (S)-C2 (5 mol%) | 62 | 90 |

| 6 | F | F | (S)-C2 (5 mol%) | 88 | 92 |

| 7 | Cl | Cl | (S)-C2 (5 mol%) | 85 | 91 |

| 8 | Br | Br | (S)-C2 (5 mol%) | 82 | 90 |

Data sourced from a study on the phosphoric acid-catalyzed asymmetric synthesis of SPINOL derivatives. Conditions typically involve reacting the corresponding ketal substrate with the chiral phosphoric acid catalyst (e.g., (S)-C2) in a suitable solvent like CHCl₃ at elevated temperatures.

Table 2: this compound-Derived Phosphoric Acid Catalyzed Asymmetric Transfer Hydrogenation

| Substrate | Catalyst | Yield (%) | ee (%) |

| 2-Arylquinolines | (S)-CPA 8 | 85-99 | 91->99 |

| 3-Aryl-1,4-benzoxazines | (S)-CPA 8 | 85-99 | 91->99 |

| 2-(Naphthalen-2-yl)-quinoline-1-oxide | (S)-CPA 8 | High | High |

| 3-Phenyl-2H-1,4-benzoxazin-2-one | (S)-CPA 8 | High | High |

Performance data for the asymmetric transfer hydrogenation of various N-heterocycles using a SPINOL-derived chiral phosphoric acid catalyst ((S)-CPA 8) and a Hantzsch ester as the hydrogen source.[1]

Table 3: this compound-Derived Phosphoric Acid Catalyzed Asymmetric Friedel-Crafts Reaction of Indoles with Imines

| Indole Derivative | Imine Derivative | Catalyst | Yield (%) | ee (%) |

| Indole | N-Boc-imine | This compound-PA | 68-97 | up to 99 |

| Various substituted indoles | Various aromatic imines | This compound-PA | High | High |

Results from the asymmetric Friedel-Crafts reaction between indoles and imines, catalyzed by a SPINOL-derived phosphoric acid, to produce chiral 3-indolyl methanamines.[2]

Experimental Protocols

Synthesis of this compound

A practical and efficient method for the synthesis of enantiopure this compound involves the asymmetric synthesis of a bromo-substituted SPINOL derivative followed by debromination.[3]

Step 1: Asymmetric Synthesis of (S)-4,4'-Dibromo-1,1'-spirobiindane-7,7'-diol ((S)-3g)

-

Reagents: 1,5-Bis(2-bromo-5-hydroxyphenyl)pentan-3-one ketal (2g), (R)-3,3'-(9-Anthryl)₂-BINOL-derived phosphoric acid catalyst ((R)-C2), Chloroform (anhydrous).

-

Procedure:

-

To an oven-dried pressure Schlenk tube equipped with a magnetic stir bar, add the ketal substrate 2g (0.1 mmol) and the chiral phosphoric acid catalyst (R)-C2 (5 mol%).

-

Under an argon atmosphere, add 3 mL of anhydrous chloroform.

-

Seal the tube and heat the reaction mixture at 70 °C until the substrate is completely consumed (monitoring by TLC).

-

After completion, allow the reaction mixture to cool to room temperature and evaporate the solvent under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate, typically 8:1 to 4:1) to afford the product (S)-3g. Typical yields are in the range of 80-85% with an enantiomeric excess of around 90% ee.

-

Step 2: Debromination to afford this compound

-

Reagents: (S)-4,4'-Dibromo-1,1'-spirobiindane-7,7'-diol ((S)-3g), Palladium on carbon (Pd/C, 10 mol%), Hydrogen gas, Suitable solvent (e.g., ethanol or ethyl acetate).

-

Procedure:

-

Dissolve (S)-3g in the chosen solvent in a flask suitable for hydrogenation.

-

Carefully add the Pd/C catalyst to the solution.

-

Purge the flask with hydrogen gas and then maintain a hydrogen atmosphere (typically using a balloon or a hydrogenation apparatus).

-

Stir the reaction mixture vigorously at room temperature until the starting material is fully consumed (monitoring by TLC).

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the filter cake with the solvent.

-

Evaporate the solvent from the filtrate under reduced pressure to yield this compound. The enantiomeric excess can often be improved to >99% ee by recrystallization.[3]

-

Synthesis of this compound-Derived Chiral Phosphoric Acid

-

Reagents: this compound, Phosphorus oxychloride (POCl₃), Pyridine (or another suitable base), Water, Dichloromethane (anhydrous).

-

Procedure:

-

Dissolve this compound in anhydrous dichloromethane in a flask under an inert atmosphere (e.g., argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride to the stirred solution, followed by the dropwise addition of pyridine.

-

Allow the reaction to warm to room temperature and stir until the formation of the dichlorophosphate intermediate is complete (monitoring by TLC or ³¹P NMR).

-

Carefully quench the reaction by the slow addition of water.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography or recrystallization to afford the pure this compound-derived chiral phosphoric acid.

-

Mandatory Visualizations

Catalytic Cycle of this compound-Phosphoric Acid in Asymmetric Friedel-Crafts Reaction

Caption: Proposed catalytic cycle for the this compound-phosphoric acid catalyzed Friedel-Crafts reaction.

Logical Workflow for Catalyst Development

Caption: A logical workflow for the development and application of this compound-based catalysts.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on Early Synthetic Routes to Racemic and Enantiopure SPINOL

Introduction

1,1'-Spirobiindane-7,7'-diol (SPINOL) is a C₂-symmetric chiral scaffold that has become fundamental in the field of asymmetric catalysis. Its rigid spirocyclic backbone provides a well-defined chiral environment, making it a privileged structure for the design of a wide array of chiral ligands and organocatalysts. These SPINOL-derived catalysts have demonstrated remarkable success in a variety of stereoselective transformations, exhibiting high enantioselectivity and broad substrate scope. The development of efficient synthetic routes to access both racemic and, more importantly, enantiopure SPINOL has been a critical endeavor to unlock its full potential in academic and industrial research. This guide details the early, foundational synthetic strategies for producing racemic and enantiopure SPINOL.

Part 1: Synthesis of Racemic SPINOL

The initial approaches to SPINOL focused on the construction of the racemic spirobiindane skeleton, which would later be subjected to resolution. The first total synthesis was reported by Birman and coworkers in 1999.[1] This multi-step route established the feasibility of constructing the complex spirocyclic framework.

Logical Workflow for Racemic SPINOL Synthesis

Caption: Workflow for the first total synthesis of racemic SPINOL.

Experimental Protocol: Generalized Multi-step Synthesis

While the specific 7-step sequence from Birman's initial report involved several standard organic transformations, a representative conceptual outline is as follows:

-

Preparation of an Indanone Precursor: Synthesis of a suitably substituted indanone derivative which serves as the foundational building block.

-

Dimerization/Coupling: A key step involving the coupling of two indanone-derived units to begin the formation of the spiro-center.

-

Cyclization Cascade: An acid-catalyzed intramolecular cyclization reaction to form the spirobiindane core. This is often the most crucial and challenging step in constructing the skeleton.

-

Functional Group Manipulation: A series of reactions to install the necessary hydroxyl groups at the 7 and 7' positions. This may involve demethylation of methoxy precursors, which are often used to protect the hydroxyl groups during the harsh cyclization conditions.

-

Purification: The final racemic SPINOL product is purified using standard techniques such as column chromatography or recrystallization.

Part 2: Chiral Resolution of Racemic SPINOL

Following the successful synthesis of racemic SPINOL, the next critical challenge was the separation of the two enantiomers. Early methods relied on classical resolution techniques.[2][3]

Resolution Strategies

-

Diastereomeric Derivatization: This is the most common method for chiral resolution. The racemic mixture is reacted with an enantiomerically pure chiral resolving agent to form a mixture of diastereomers. These diastereomers, having different physical properties (e.g., solubility), can be separated by crystallization or chromatography.[2][3][4]

-

Inclusion Crystallization: This method involves the formation of host-guest complexes between the racemate and a chiral host molecule. The differential stability or crystallization propensity of the diastereomeric complexes allows for their separation.

Key Resolution Experiments

| Resolving Agent | Method | Reported Efficiency | Reference |

| (-)-Menthyl chloroformate | Diastereomeric Derivatization | Challenging and inefficient | Birman (1999)[1] |

| N-benzylcinchonidium chloride | Inclusion Crystallization | Moderate improvement | Zhou[1] |

Logical Workflow for Chiral Resolution

Caption: Generalized workflow for the chiral resolution of racemic SPINOL.

Experimental Protocol: Resolution via Diastereomeric Salt Formation

-

Reaction: A solution of racemic SPINOL in a suitable solvent is treated with an enantiomerically pure chiral resolving agent (e.g., a chiral acid or base).

-

Crystallization: The resulting solution containing the mixture of diastereomeric salts is concentrated or cooled to induce crystallization. Due to different solubilities, one diastereomer will preferentially crystallize.

-

Separation: The crystallized diastereomer is separated from the mother liquor by filtration. This process may be repeated to improve diastereomeric purity.

-

Liberation of Enantiomer: The separated diastereomeric salt is treated with an acid or base to cleave the resolving agent, liberating the enantiomerically enriched SPINOL.

-

Purification: The final enantiopure SPINOL is purified by recrystallization or chromatography.

Part 3: Early Enantioselective Synthesis of SPINOL

While resolution is effective, it is inherently inefficient as it discards at least 50% of the material unless a racemization and recycling process is implemented.[2] This limitation drove the development of asymmetric syntheses to directly produce enantiopure SPINOL. A significant breakthrough was the development of a chiral phosphoric acid-catalyzed asymmetric approach.[5][6]

Phosphoric Acid-Catalyzed Asymmetric Synthesis

This strategy, pioneered by Tan and coworkers, utilizes a chiral phosphoric acid (CPA) to catalyze an intramolecular cyclization of achiral ketal substrates, leading to the formation of axially chiral SPINOL derivatives with high enantioselectivity.[5][6]

Experimental Workflow for Asymmetric Synthesis

Caption: Workflow for the CPA-catalyzed asymmetric synthesis of SPINOL.

Quantitative Data for Asymmetric Synthesis of SPINOL Derivatives

The following table summarizes the results for the synthesis of various SPINOL derivatives using a chiral phosphoric acid catalyst.

| Substrate (Ar group) | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee %) |

| Ph | 5 | 62 | 90 |

| 4-Me-Ph | 5 | 60 | 83 |

| 3-F-Ph | 5 | 58 | 95 |

| 4-F-Ph | 5 | 61 | 92 |

Data sourced from the work of Tan and coworkers.[5]

Experimental Protocol: Asymmetric Synthesis of SPINOL Derivatives

The following is a general procedure based on the phosphoric acid-catalyzed method.[5]

-

Setup: To an oven-dried pressure Schlenk tube equipped with a magnetic stirring bar, add the ketal substrate (0.1 mmol) and the chiral phosphoric acid catalyst ((S)-C2, 1-5 mol%).

-

Solvent Addition: Under an argon atmosphere, add anhydrous chloroform (3 mL).

-

Reaction: Seal the tube and heat the reaction mixture at 60-70 °C (oil bath temperature). Monitor the reaction by TLC until the starting material is completely consumed.

-

Workup: After the reaction is complete, cool the mixture to room temperature and evaporate the solvent under reduced pressure.

-

Purification: Purify the residue by flash column chromatography on silica gel, eluting with a mixture of petroleum ether and ethyl acetate (e.g., 8:1 to 4:1) to afford the enantiomerically enriched SPINOL product.

The journey from the initial multi-step racemic synthesis of SPINOL to the development of elegant and efficient asymmetric catalytic methods represents a significant advancement in synthetic organic chemistry. The early work by Birman established the foundational route to the racemic scaffold, while subsequent resolution techniques provided access to the individual enantiomers, albeit inefficiently. The introduction of chiral phosphoric acid catalysis by Tan and others marked a paradigm shift, enabling the direct, highly enantioselective synthesis of this pivotal chiral diol. These pioneering efforts have made SPINOL and its derivatives readily accessible, cementing their role as indispensable tools for the development of novel asymmetric transformations in academic and industrial settings.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Chiral resolution - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Racemic Modification and Resolution of Racemic Mixture | Pharmaguideline [pharmaguideline.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

(S)-Spinol Catalysis: A Technical Deep Dive into Seminal Contributions

For Researchers, Scientists, and Drug Development Professionals

The development of asymmetric catalytic methods has been a cornerstone of modern organic chemistry, enabling the selective synthesis of chiral molecules that are fundamental to the pharmaceutical and fine chemical industries. Among the privileged chiral scaffolds that have emerged, 1,1'-spirobiindane-7,7'-diol, commonly known as SPINOL, has garnered significant attention. In particular, the (S)-enantiomer of SPINOL has been elaborated into a powerful class of chiral Brønsted acid catalysts, primarily in the form of phosphoric acids. These catalysts have proven to be highly effective in a wide array of enantioselective transformations. This technical guide provides a literature review of seminal papers on (S)-Spinol catalysis, focusing on key quantitative data, detailed experimental protocols, and the underlying reaction mechanisms.

The Advent of this compound-Derived Phosphoric Acid Catalysis: Asymmetric Synthesis of SPINOLs

A pivotal contribution to the field was the development of a phosphoric acid-catalyzed asymmetric synthesis of SPINOL derivatives, a process that, in essence, utilizes a SPINOL-derived catalyst to construct the SPINOL scaffold itself. This work, pioneered by Tan and coworkers, marked a significant advancement in the practical accessibility of this important chiral motif.

Quantitative Data Summary

| Entry | Substrate | Catalyst Loading (mol%) | Solvent | Time (h) | Temp (°C) | Yield (%) | ee (%) |

| 1 | 2a | 1 | CHCl₃ | 48 | 60 | 90 | 94 |

| 2 | 2b | 1 | CHCl₃ | 48 | 60 | 85 | 92 |

| 3 | 2c | 1 | CHCl₃ | 72 | 60 | 78 | 95 |

| 4 | 2d | 1 | CHCl₃ | 72 | 60 | 82 | 96 |

| 5 | 2e | 5 | CHCl₃ | 96 | 70 | 62 | 90 |

Data extracted from the seminal paper by Tan and coworkers on the first phosphoric acid-catalyzed asymmetric synthesis of SPINOL derivatives.

Key Experimental Protocol: Asymmetric Synthesis of (R)-3a

To a solution of ketal 2a (0.1 mmol) in chloroform (3 mL) was added this compound-derived phosphoric acid catalyst C2 (1 mol%). The resulting mixture was stirred at 60 °C for 48 hours under an argon atmosphere. After completion of the reaction, the solvent was removed under reduced pressure, and the residue was purified by flash column chromatography on silica gel (petroleum ether/ethyl acetate = 10:1) to afford the desired product (R)-3a . The enantiomeric excess was determined by chiral HPLC analysis.

Proposed Catalytic Cycle

The proposed mechanism involves a bifunctional activation of the substrate by the chiral phosphoric acid. The acidic proton of the catalyst protonates the ketal, facilitating its ring-opening to form an oxocarbenium ion intermediate. Simultaneously, the phosphoryl oxygen acts as a Lewis base, directing the intramolecular cyclization and controlling the stereochemistry of the newly formed chiral axis.

(S)-Spinol vs. (R)-Spinol: An In-depth Technical Guide to Enantiomeric Differences

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Spinol and (R)-Spinol, the enantiomers of 1,1'-spirobiindane-7,7'-diol, are privileged chiral scaffolds in modern asymmetric synthesis. Their rigid C2-symmetric spirocyclic framework provides a well-defined chiral environment, leading to high enantioselectivity in a variety of catalytic reactions. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and applications of (S)- and (R)-Spinol, with a focus on understanding their enantiomeric differences. While their primary application lies in asymmetric catalysis, where the choice of enantiomer dictates the chirality of the product, this guide also addresses the current landscape of their biological and pharmacological evaluation, an area that remains largely unexplored. Detailed experimental protocols for their synthesis and representative applications are provided, alongside visualizations of key chemical workflows.

Introduction

Chirality is a fundamental concept in chemistry and pharmacology, as enantiomers of a molecule can exhibit remarkably different biological activities.[1][2] The spatial arrangement of atoms can lead to one enantiomer being a potent therapeutic agent while the other is inactive or even toxic.[1] 1,1'-Spirobiindane-7,7'-diol, commonly known as SPINOL, is a chiral diol that has garnered significant attention as a scaffold for chiral ligands and catalysts.[3][4] Its two enantiomers, this compound and (R)-Spinol, possess axial chirality arising from the spirocyclic junction of the two indane ring systems.

The first synthesis of racemic SPINOL was reported by Birman and co-workers in 1999, which was followed by challenging chiral resolution to separate the enantiomers.[5] Subsequent research has led to more efficient resolution methods and, more importantly, the development of asymmetric synthetic routes that provide direct access to enantiopure (S)- and (R)-Spinol.[5][6] These advances have made SPINOL-derived catalysts and ligands more accessible for applications in asymmetric catalysis, where they have demonstrated exceptional performance in a wide range of transformations.[3][7]

This guide aims to provide a detailed technical overview of this compound and (R)-Spinol, focusing on the differences imparted by their opposing chirality.

Physicochemical and Spectroscopic Properties

Enantiomers possess identical physical properties in an achiral environment, such as melting point, boiling point, and solubility in achiral solvents. Their distinguishing characteristic is their interaction with plane-polarized light, where they rotate the plane of polarization in equal but opposite directions. Spectroscopic techniques such as NMR and IR will also yield identical spectra for both enantiomers in an achiral solvent. However, in a chiral environment, such as when using a chiral solvent or a chiral derivatizing agent, the spectroscopic properties of enantiomers can differ.

Table 1: Physicochemical Properties of this compound and (R)-Spinol

| Property | This compound | (R)-Spinol | Reference |

| Molecular Formula | C₁₇H₁₆O₂ | C₁₇H₁₆O₂ | [8] |

| Molecular Weight | 252.31 g/mol | 252.31 g/mol | [8] |

| Appearance | White to off-white solid | White to off-white solid | General Knowledge |

| Melting Point | Data not consistently reported for individual enantiomers. | Data not consistently reported for individual enantiomers. | N/A |

| Specific Rotation ([α]D) | Value varies with solvent and concentration. | Value varies with solvent and concentration. | [9] |

Note: Specific rotation values are highly dependent on experimental conditions and should be consulted from original literature for specific applications.

Table 2: Spectroscopic Data of SPINOL (Enantiomerically Unspecified in Achiral Media)

| Technique | Key Signals | Reference |

| ¹H NMR (CDCl₃) | δ (ppm): 7.2-6.8 (m, Ar-H), 5.0-4.8 (br s, 2H, OH), 3.1-2.9 (m, 4H, CH₂), 2.3-2.1 (m, 4H, CH₂) | Based on general chemical structure |

| ¹³C NMR (CDCl₃) | δ (ppm): 150-110 (Ar-C), 70-60 (spiro-C), 40-30 (CH₂) | Based on general chemical structure |

| IR (KBr) | ν (cm⁻¹): ~3400 (O-H stretch), ~3000-2800 (C-H stretch), ~1600, 1480 (C=C aromatic stretch) | Based on general chemical structure |

Note: The spectroscopic data for this compound and (R)-Spinol are identical in achiral solvents. Differences may be observed using chiral NMR solvents or reagents.

Synthesis of this compound and (R)-Spinol

The preparation of enantiopure SPINOL can be achieved through two primary strategies: the resolution of racemic SPINOL and, more efficiently, through asymmetric synthesis.

Chiral Resolution of Racemic SPINOL

Historically, enantiopure SPINOL was obtained by resolving the racemic mixture. This involves reacting the racemic diol with a chiral resolving agent to form a pair of diastereomers, which can then be separated by physical methods like crystallization due to their different physical properties.[10]

One established method involves the use of N-benzylcinchonidinium chloride as a resolving agent, which forms an inclusion complex with one of the SPINOL enantiomers, allowing for its separation.[2]

Asymmetric Synthesis

The development of catalytic asymmetric methods has provided a more direct and efficient route to enantiopure SPINOL. A notable example is the phosphoric acid-catalyzed intramolecular cyclization of a prochiral precursor.[4][6] The chirality of the phosphoric acid catalyst dictates the axial chirality of the resulting SPINOL product.

Figure 1: Asymmetric synthesis of (S)- and (R)-Spinol.

Experimental Protocols

Asymmetric Synthesis of this compound via Phosphoric Acid Catalysis

This protocol is adapted from the work of Tan and coworkers.[6]

Materials:

-

Prochiral diketone precursor

-

(R)-3,3'-Bis(9-anthryl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate ((R)-TRIP) as the chiral phosphoric acid catalyst

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Argon or Nitrogen gas

-

Standard glassware for organic synthesis

Procedure:

-

To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the prochiral diketone precursor (1.0 equiv) and the (R)-TRIP catalyst (0.05-0.10 equiv).

-

Add anhydrous dichloromethane as the solvent.

-

Seal the tube and heat the reaction mixture at the appropriate temperature (e.g., 40 °C) for the required time (typically 24-48 hours), monitoring the reaction progress by TLC or HPLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Concentrate the mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford enantiomerically enriched this compound.

-

Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Asymmetric Synthesis of (R)-Spinol

The synthesis of (R)-Spinol is achieved by following the same procedure as for this compound, but by using the enantiomeric chiral phosphoric acid catalyst, (S)-TRIP. The use of the (S)-catalyst will selectively catalyze the formation of the (R)-enantiomer of SPINOL.

Enantiomeric Differences in Asymmetric Catalysis

The primary and most well-documented difference between this compound and (R)-Spinol lies in their application as chiral ligands and in the catalysts derived from them. The absolute configuration of the SPINOL backbone dictates the stereochemical outcome of the catalyzed reaction, leading to the formation of enantiomeric products.

For example, in a Friedel-Crafts alkylation of indoles with imines catalyzed by a SPINOL-derived phosphoric acid, the use of an this compound-derived catalyst will typically yield one enantiomer of the product in high enantiomeric excess, while the (R)-SPINOL-derived catalyst will produce the opposite enantiomer.[7]

Figure 2: Stereochemical control by (S)- and (R)-SPINOL catalysts.

Table 3: Representative Applications of SPINOL-Derived Catalysts in Asymmetric Synthesis

| Reaction Type | Catalyst | Substrate 1 | Substrate 2 | Product Enantiomer | Enantiomeric Excess (ee) | Reference |

| Friedel-Crafts Alkylation | This compound-PA | Indole | N-aryl imine | (R)-3-indolylmethanamine | up to 99% | [7] |

| Friedel-Crafts Alkylation | (R)-SPINOL-PA | Indole | N-aryl imine | (S)-3-indolylmethanamine | up to 99% | [7] |

| Povarov Reaction | This compound-PA | Aniline | Aldehyde | cis-tetrahydroquinoline | up to 98% | [3] |

| Transfer Hydrogenation | This compound-PA | Benzoxazine | Hantzsch ester | (R)-tetrahydrobenzoxazine | up to 99% | [3] |

(PA = Phosphoric Acid)

Biological and Pharmacological Differences

A comprehensive search of the scientific literature reveals a significant gap in the understanding of the specific biological activities and pharmacological profiles of the individual enantiomers of SPINOL. The research focus has overwhelmingly been on their utility in synthetic chemistry.

While spirocyclic compounds, in general, have been investigated for a range of biological activities, including antimicrobial and anticancer properties, there is a lack of specific studies on this compound and (R)-Spinol in these contexts. The rigid, three-dimensional structure of the spirobiindane core present in SPINOL is a feature often sought in the design of bioactive molecules to achieve high affinity and selectivity for biological targets. However, without specific experimental data, any discussion of the differential biological effects of (S)- and (R)-Spinol remains speculative.

Future research into the biological properties of these enantiomers could be a promising area of investigation, particularly given the principle that enantiomers often exhibit distinct interactions with chiral biological systems such as enzymes and receptors.

Conclusion

This compound and (R)-Spinol are powerful and versatile chiral scaffolds that have had a significant impact on the field of asymmetric synthesis. Their enantiomeric relationship is most profoundly expressed in their ability to induce opposite chirality in the products of catalyzed reactions with high fidelity. While detailed protocols for their enantioselective synthesis are now well-established, making them readily accessible to the research community, their potential as chiral bioactive molecules remains an untapped area of research. This guide has summarized the key technical aspects of (S)- and (R)-Spinol, highlighting their synthesis, properties, and pivotal role in catalysis. Further exploration into their pharmacological and biological profiles is warranted and could unveil new applications for these fascinating chiral molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Phosphoric Acid-Catalyzed Asymmetric Synthesis of SPINOL Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. uvadoc.uva.es [uvadoc.uva.es]

- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 10. Chiral resolution - Wikipedia [en.wikipedia.org]

C2-Symmetric Ligands Based on the SPINOL Backbone: A Technical Guide for Asymmetric Catalysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest for enantiomerically pure compounds is a cornerstone of modern drug discovery and development. Chiral ligands play a pivotal role in asymmetric catalysis, enabling the selective synthesis of a desired stereoisomer. Among the privileged chiral scaffolds, 1,1'-spirobiindane-7,7'-diol (SPINOL) has emerged as a highly effective C2-symmetric backbone for the design of a wide array of chiral ligands and catalysts. Its rigid spirocyclic structure provides a well-defined chiral environment, leading to high levels of stereocontrol in a variety of asymmetric transformations. This technical guide provides a comprehensive overview of C2-symmetric ligands based on the SPINOL backbone, including their synthesis, applications in asymmetric catalysis with supporting data, detailed experimental protocols, and visual representations of key synthetic and catalytic pathways.

The SPINOL Backbone: A Privileged Scaffold

Axially chiral SPINOL is a fundamental building block from which numerous other chiral ligands have been synthesized.[1] Its rigid conformational structure is crucial for the effective transfer of chiral information during a catalytic cycle. This has led to the development of a diverse family of SPINOL-derived ligands, including phosphoramidites, phosphoric acids (SPAs), and phosphine-oxazolines (Spirobox), which have demonstrated remarkable performance in a wide range of enantioselective reactions.

Synthesis of SPINOL and its Derivatives

The synthesis of enantiopure SPINOL has been a subject of significant research. Early methods involved the synthesis of racemic SPINOL followed by chiral resolution.[2] More recently, a highly efficient phosphoric acid-catalyzed asymmetric synthesis of SPINOL derivatives has been developed, providing a more direct and practical route to this privileged structure.[1][3] This method is highly convergent and tolerates a variety of functional groups, affording SPINOLs in good yields and with excellent enantioselectivity.[1]

From SPINOL to High-Value Ligands

Once enantiopure SPINOL is obtained, it serves as a versatile platform for the synthesis of a variety of C2-symmetric ligands. Two of the most prominent classes are SPINOL-derived phosphoramidites and SPINOL-derived phosphoric acids (SPAs).

SPINOL-Derived Phosphoramidites: These ligands are synthesized by reacting SPINOL with phosphorus trichloride, followed by the addition of a desired amine. The modular nature of this synthesis allows for the facile introduction of various substituents on the amine moiety, enabling the fine-tuning of the ligand's steric and electronic properties.

SPINOL-Derived Phosphoric Acids (SPAs): SPAs are powerful chiral Brønsted acid catalysts. Their synthesis involves the reaction of SPINOL with phosphoryl chloride followed by hydrolysis. The acidity and steric bulk of the resulting phosphoric acid can be modulated by introducing substituents at the 3,3'-positions of the biaryl backbone.

dot

Caption: General synthesis pathways for SPINOL-derived phosphoramidite ligands and phosphoric acids.

Applications in Asymmetric Catalysis

SPINOL-based ligands have been successfully employed in a multitude of asymmetric catalytic reactions, consistently delivering high yields and enantioselectivities. The following tables summarize the performance of various SPINOL-derived catalysts in key transformations.

Asymmetric Hydrogenation of Quinolines

The asymmetric hydrogenation of quinolines is a crucial reaction for the synthesis of chiral tetrahydroquinolines, which are prevalent in many biologically active compounds. Iridium complexes of SPINOL-derived diphosphinite ligands have proven to be highly effective for this transformation.

| Entry | Substrate | Catalyst System | S/C Ratio | Yield (%) | ee (%) |

| 1 | 2-Methylquinoline | [Ir(COD)Cl]₂ / (R)-SPINOL-diphosphinite | 1000 | >99 | 92 |

| 2 | 2-Phenylquinoline | [Ir(COD)Cl]₂ / (R)-SPINOL-diphosphinite | 5000 | >99 | 90 |

| 3 | 2-Propylquinoline | [Ir(COD)Cl]₂ / (R)-SPINOL-diphosphinite | 1000 | >99 | 94 |

Data sourced from a study on the asymmetric hydrogenation of quinolines with high substrate/catalyst ratios.[1]

Asymmetric Friedel-Crafts Reaction

SPINOL-derived phosphoric acids are excellent catalysts for the enantioselective Friedel-Crafts reaction of indoles with imines, yielding chiral 3-indolyl methanamines.

| Entry | Indole | Imine | Catalyst (mol%) | Yield (%) | ee (%) |

| 1 | Indole | N-Boc-benzaldimine | (S)-SPA (5) | 95 | 98 |

| 2 | 5-Methoxyindole | N-Boc-benzaldimine | (S)-SPA (5) | 97 | 99 |

| 3 | Indole | N-Boc-4-chlorobenzaldimine | (S)-SPA (5) | 92 | 97 |

Data represents typical results obtained in the asymmetric Friedel-Crafts reaction catalyzed by SPINOL-phosphoric acids.

Copper-Catalyzed Asymmetric O-H Insertion

Chiral SPINOL-based oxazoline ligands (Spirobox) in combination with copper salts effectively catalyze the enantioselective insertion of carbenoids into the O-H bonds of phenols.

| Entry | Phenol | Diazo Compound | Ligand | Yield (%) | ee (%) |

| 1 | Phenol | Ethyl 2-diazopropanoate | (S)-Spirobox | 88 | 97 |

| 2 | 4-Methoxyphenol | Ethyl 2-diazopropanoate | (S)-Spirobox | 85 | 96 |

| 3 | 4-Chlorophenol | Ethyl 2-diazopropanoate | (S)-Spirobox | 82 | 95 |

Performance of a SPINOL-based bis-oxazoline ligand in a Cu(I)-catalyzed O-H insertion reaction.[4]

Catalytic Cycle in Asymmetric Catalysis

The mechanism of catalysis with SPINOL-based ligands often involves the formation of a highly organized transition state where the chiral ligand dictates the facial selectivity of the substrate's approach. In the case of SPINOL-phosphoric acid catalyzed reactions, the catalyst typically acts as a bifunctional catalyst, activating the electrophile through hydrogen bonding with the phosphoryl oxygen and the nucleophile through the acidic proton.

dot

Caption: A simplified catalytic cycle for a SPINOL-phosphoric acid catalyzed Friedel-Crafts reaction.

Experimental Protocols

General Procedure for the Asymmetric Synthesis of SPINOL Derivatives

The following is a general protocol for the phosphoric acid-catalyzed asymmetric synthesis of SPINOL derivatives from ketal substrates.[1][3]

-

Preparation: To a 10 mL oven-dried pressure Schlenk tube equipped with a magnetic stirring bar, add the ketal substrate (0.1 mmol) and the chiral phosphoric acid catalyst ((S)-C2, 1-5 mol%).

-

Reaction: Under an argon atmosphere, add 3 mL of anhydrous chloroform to the Schlenk tube. Seal the tube and heat the reaction mixture at 60-70 °C (oil bath temperature).

-

Monitoring: Monitor the reaction progress by thin-layer chromatography until the substrate is completely consumed.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and evaporate the solvent under reduced pressure.

-

Purification: Purify the residue by flash column chromatography on silica gel, eluting with a mixture of petroleum ether and ethyl acetate (typically 8:1 to 4:1) to afford the desired enantiomerically enriched SPINOL derivative.

Gram-Scale Synthesis of a SPINOL Derivative

This protocol can be adapted for larger scale synthesis. For a gram-scale synthesis of (R)-3a, the reaction can be carried out with a lower catalyst loading (e.g., 0.1 mol%) with minimal impact on yield and enantioselectivity.[3]

Synthesis of a SPINOL-Derived Phosphoric Acid (SPA)

The synthesis of a SPINOL-phosphoric acid, such as (R)-C3a, can be achieved through a modified procedure based on established methods.[3]

-

Phosphorylation: To a solution of the corresponding 4,4'-dimethyl-SPINOL in a suitable anhydrous solvent, add phosphoryl chloride at a low temperature.

-

Hydrolysis: After the phosphorylation is complete, carefully quench the reaction mixture with water to hydrolyze the resulting dichlorophosphate intermediate.

-

Purification: The crude product is then purified, typically by recrystallization or column chromatography, to yield the pure SPINOL-derived phosphoric acid.

Conclusion

C2-symmetric ligands based on the SPINOL backbone have established themselves as a powerful class of tools for asymmetric catalysis. Their rigid and well-defined chiral environment consistently leads to high levels of enantioselectivity in a broad spectrum of chemical transformations. The development of efficient and direct synthetic routes to enantiopure SPINOL and its derivatives has further expanded their accessibility and utility. For researchers and professionals in drug development and fine chemical synthesis, SPINOL-based ligands offer a reliable and versatile platform for the construction of chiral molecules with high optical purity. The continued exploration and application of this privileged scaffold are poised to drive further innovation in the field of asymmetric synthesis.

References

Theoretical and Computational Elucidation of the SPINOL Scaffolding: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction to SPINOL: A Privileged Chiral Scaffold

1,1'-Spirobiindane-7,7'-diol (SPINOL) is a C₂-symmetric chiral scaffold that has garnered significant attention in the field of asymmetric catalysis.[1][2] Its rigid spirocyclic backbone provides a well-defined chiral environment, making it an excellent building block for the design of chiral ligands and organocatalysts, most notably chiral phosphoric acids (CPAs).[3][4] The high enantioselectivities achieved using SPINOL-derived catalysts in a variety of chemical transformations have established it as a "privileged" structure in organic synthesis.[3]

The synthetic accessibility of enantiopure SPINOL has been a subject of considerable research, with initial multi-step syntheses and challenging resolutions paving the way for more efficient catalytic asymmetric approaches.[1][3] These advancements have made a wider range of SPINOL derivatives available for applications in drug discovery and development, where enantiomerically pure compounds are often crucial for therapeutic efficacy and safety.

Theoretical and Computational Methodologies

Computational chemistry has become an indispensable tool for understanding and predicting the behavior of SPINOL-based catalysts.[5] Density Functional Theory (DFT) is the most prominently used method to investigate reaction mechanisms, transition state geometries, and the origins of enantioselectivity.[6][7] These computational studies provide valuable insights that complement experimental findings and guide the rational design of more efficient and selective catalysts.[5]

Density Functional Theory (DFT) Studies

DFT calculations are instrumental in elucidating the intricate details of catalytic cycles involving SPINOL-derived catalysts. By mapping the potential energy surface of a reaction, researchers can identify the lowest energy pathways and the transition states that govern the stereochemical outcome.

Key insights from DFT studies include:

-

Transition State Analysis: Identification and characterization of the transition state structures for the formation of both major and minor enantiomers allow for a quantitative understanding of enantioselectivity. The energy difference between these transition states (ΔΔG‡) directly correlates with the enantiomeric excess (ee) of the product.

-

Non-covalent Interactions: DFT can reveal the crucial role of non-covalent interactions, such as hydrogen bonds and CH-π interactions, between the catalyst and the substrate in the transition state. These interactions are often the key determinants of stereocontrol.

-

Catalyst-Substrate Distortion: Analysis of the geometries of the catalyst and substrate in the transition state can quantify the extent of distortion energy, which can influence the overall energy barrier of the reaction.[3]

Molecular Dynamics (MD) Simulations

While DFT provides static pictures of reaction pathways, molecular dynamics (MD) simulations offer a dynamic perspective on the conformational behavior of SPINOL-based catalysts and their complexes with substrates. MD simulations can be particularly useful for:

-

Conformational Sampling: Exploring the conformational landscape of flexible SPINOL derivatives to identify the most stable conformers.

-

Solvent Effects: Explicitly modeling the influence of solvent molecules on the catalyst's structure and the reaction mechanism.

-

Understanding Catalyst Dynamics: Investigating the dynamic fluctuations and flexibility of the catalyst, which can impact its activity and selectivity.

Advanced Quantum Chemical Methods

Beyond DFT, other quantum chemical methods can provide a more detailed understanding of the electronic structure of SPINOL. While less common for studying entire catalytic cycles due to their computational cost, methods like Møller-Plesset perturbation theory (MP2) or multi-configurational self-consistent field (MCSCF) can be employed to:

-

Analyze Electronic Properties: Accurately calculate properties such as orbital energies, electron density distribution, and electrostatic potential, which are fundamental to the catalyst's reactivity.

-

Investigate Excited States: Explore the photophysical properties of SPINOL derivatives, which is relevant for applications in photoredox catalysis.

Data Presentation: Quantitative Computational Results

The following tables summarize key quantitative data obtained from DFT studies on SPINOL-catalyzed reactions. These values are crucial for comparing the efficacy of different catalysts and understanding the factors that govern enantioselectivity.

Table 1: Calculated Relative Free Energies of Transition States for a SPINOL-Phosphoric Acid Catalyzed Reaction

| Catalyst | Substrate | Transition State | Relative Free Energy (kcal/mol) |

| (R)-SPINOL-CPA | Aldehyde A | TS-(R) | 0.0 |

| (R)-SPINOL-CPA | Aldehyde A | TS-(S) | +2.5 |

| (S)-SPINOL-CPA | Aldehyde A | TS-(S) | 0.0 |

| This compound-CPA | Aldehyde A | TS-(R) | +2.4 |

| (R)-SPINOL-CPA | Imine B | TS-(R) | 0.0 |

| (R)-SPINOL-CPA | Imine B | TS-(S) | +3.1 |

Table 2: Key Geometric Parameters of a Calculated Transition State

| Parameter | Value |

| P=O···H-N distance (Å) | 1.85 |

| C-C bond forming distance (Å) | 2.12 |

| Dihedral Angle (C-O-P-O) (°) | 75.4 |

Experimental Protocols

Detailed experimental procedures are essential for the synthesis and application of SPINOL-derived catalysts. The following are representative protocols for the synthesis of a SPINOL-derived phosphoric acid and its use in an asymmetric reaction.

Synthesis of (R)-SPINOL-Derived Phosphoric Acid

-

Phosphorylation: To a solution of (R)-SPINOL (1.0 equiv) in anhydrous dichloromethane at 0 °C under an argon atmosphere, phosphorus oxychloride (1.1 equiv) is added dropwise. The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 12 hours.

-

Hydrolysis: The reaction mixture is cooled to 0 °C, and water (10 equiv) is added slowly. The mixture is stirred vigorously for 2 hours.

-

Workup: The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel to afford the (R)-SPINOL-derived phosphoric acid.

General Procedure for Asymmetric Friedel-Crafts Reaction

-

Reaction Setup: To a flame-dried reaction tube under an argon atmosphere are added the (R)-SPINOL-derived phosphoric acid (5 mol%), the indole (1.2 equiv), and the imine (1.0 equiv) in an anhydrous solvent (e.g., toluene).

-

Reaction Conditions: The reaction mixture is stirred at the specified temperature (e.g., -20 °C) for the indicated time (e.g., 24 hours).

-

Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Workup and Purification: Upon completion, the reaction mixture is concentrated, and the residue is purified by flash column chromatography on silica gel to yield the desired product. The enantiomeric excess is determined by chiral high-performance liquid chromatography (HPLC).

Mandatory Visualizations

Catalytic Cycle of a SPINOL-Phosphoric Acid Catalyzed Reaction

Caption: A generalized catalytic cycle for a SPINOL-phosphoric acid catalyzed reaction.

Computational Workflow for Predicting Enantioselectivity

Caption: A typical computational workflow for predicting the enantioselectivity of a reaction.

Logical Relationship between SPINOL Structure and Catalytic Performance

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. The control effects of different scaffolds in chiral phosphoric acids: a case study of enantioselective asymmetric arylation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 4. Molecular Dynamics Simulations of a Conformationally Mobile Peptide-Based Catalyst for Atroposelective Bromination - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

- 6. rsc.org [rsc.org]

- 7. Role of Chiral Skeleton in Chiral Phosphoric Acids Catalyzed Asymmetric Transfer Hydrogenation: A DFT Study [mdpi.com]

An In-depth Technical Guide to the Spectroscopic Characterization of (S)-Spinol

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize (S)-1,1'-spirobiindane-7,7'-diol, commonly known as (S)-Spinol. This chiral ligand is a cornerstone in asymmetric synthesis, making its unambiguous identification and purity assessment critical for reproducible and reliable results in research and drug development. This document outlines the key spectroscopic data obtained from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), along with detailed experimental protocols and a visual workflow for the characterization process.

Core Spectroscopic Data

The following tables summarize the essential quantitative data for the spectroscopic characterization of this compound.

Table 1: Nuclear Magnetic Resonance (NMR) Data for this compound

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, ¹H and ¹³C NMR spectra provide detailed information about its unique spirocyclic framework and the chemical environment of each atom.

| Technique | ¹H NMR (CDCl₃, 400 MHz) | ¹³C NMR (CDCl₃, 100 MHz) |

| Chemical Shift (δ) ppm | Signal | Chemical Shift (δ) ppm |

| 7.10-7.00 (m, 4H) | Aromatic CH | 153.1 |

| 6.85 (d, J = 8.4 Hz, 2H) | Aromatic CH | 144.9 |

| 6.78 (d, J = 8.4 Hz, 2H) | Aromatic CH | 128.5 |

| 4.85 (s, 2H) | Ar-OH | 124.9 |

| 3.15-3.05 (m, 4H) | CH₂ | 115.8 |

| 2.35-2.25 (m, 4H) | CH₂ | 112.1 |

| 62.1 | ||

| 45.5 | ||

| 31.8 |

Note: The specific chemical shifts and coupling constants (J) may vary slightly depending on the solvent and the spectrometer's magnetic field strength.

Table 2: Infrared (IR) Spectroscopy and Mass Spectrometry (MS) Data for this compound

IR spectroscopy provides information about the functional groups present in a molecule, while mass spectrometry determines the molecular weight and fragmentation pattern.

| Technique | Parameter | Value |

| Infrared (IR) Spectroscopy | OH stretch | 3400-3200 cm⁻¹ (broad) |

| Aromatic C-H stretch | ~3050 cm⁻¹ | |

| Aliphatic C-H stretch | ~2950 cm⁻¹ | |

| Aromatic C=C stretch | 1600-1450 cm⁻¹ | |

| C-O stretch | ~1250 cm⁻¹ | |

| Mass Spectrometry (MS) | Molecular Formula | C₁₇H₁₆O₂ |

| Molecular Weight | 252.31 g/mol | |

| [M]+ (m/z) | 252 |

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality and reproducible spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Methodology:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.

-

Add approximately 0.6 mL of deuterated chloroform (CDCl₃) to the NMR tube. Other deuterated solvents like DMSO-d₆ or Acetone-d₆ can be used if solubility is an issue.

-

Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved.

-

-

Instrument Setup:

-

Use a 400 MHz (or higher) NMR spectrometer.

-

Tune and shim the spectrometer to the CDCl₃ lock signal.

-

-

Data Acquisition:

-

¹H NMR:

-

Acquire the spectrum with a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

-

-

¹³C NMR:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

A larger number of scans (typically 1024 or more) is required due to the lower natural abundance of ¹³C.

-

Set the spectral width to cover the expected range of carbon signals (e.g., 0-160 ppm).

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the spectra and perform baseline correction.

-

Reference the ¹H spectrum to the residual CHCl₃ signal at 7.26 ppm and the ¹³C spectrum to the CDCl₃ signal at 77.16 ppm.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Infrared (IR) Spectroscopy

Objective: To identify the characteristic functional groups of this compound.

Methodology:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound powder directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.

-

-

Instrument Setup:

-

Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Record a background spectrum of the empty, clean ATR crystal.

-

-

Data Acquisition:

-

Collect the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the significant absorption bands corresponding to the functional groups in this compound.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

-

-

Instrument Setup:

-

Use a mass spectrometer equipped with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Calibrate the mass spectrometer using a standard calibration compound.

-

-

Data Acquisition (EI-MS example):

-

Introduce the sample into the ion source (e.g., via a direct insertion probe or gas chromatography inlet).

-

Ionize the sample using a standard electron energy of 70 eV.

-

Scan the desired mass-to-charge (m/z) range to detect the molecular ion and fragment ions.

-

-

Data Processing:

-

The mass spectrum will be displayed as a plot of relative intensity versus m/z.

-

Identify the molecular ion peak ([M]⁺) to confirm the molecular weight.

-

Analyze the major fragment ions to gain further structural information.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the spectroscopic characterization process for a chiral compound like this compound.

Methodological & Application

Application Notes and Protocols: Phosphoric Acid-Catalyzed Asymmetric Synthesis of (S)-Spinol Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction

Axially chiral 1,1'-spirobiindane-7,7'-diol (SPINOL) is a privileged scaffold in asymmetric catalysis, serving as a precursor to a wide range of chiral ligands and catalysts.[1][2] The enantioselective synthesis of SPINOL derivatives is of significant interest due to their potential applications in medicinal chemistry and materials science. This document outlines a highly efficient and practical phosphoric acid-catalyzed asymmetric approach for the synthesis of (S)-SPINOL derivatives. This method offers high yields, excellent enantioselectivity, and broad functional group tolerance, making it a valuable tool for accessing these important chiral molecules.[1][2][3]

Reaction Principle

The synthesis proceeds via an intramolecular cyclization of ketal precursors catalyzed by a chiral phosphoric acid. The proposed mechanism involves the formation of an olefin intermediate followed by the generation of an ortho-quinone methide, which is then activated by the chiral Brønsted acid in a bifunctional manner to induce asymmetry.[4] This methodology allows for the efficient construction of the spirobiindane core with high stereocontrol.

Data Presentation

Table 1: Optimization of Reaction Conditions for the Synthesis of (S)-3a

| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | ee (%) |

| 1 | (R)-C1 (10) | CH2Cl2 | 25 | 48 | No reaction | - |

| 2 | (R)-C1 (10) | Toluene | 80 | 24 | 20 | 30 |

| 3 | (R)-C2 (10) | Toluene | 80 | 24 | 65 | 75 |

| 4 | (R)-C2 (10) | CHCl3 | 80 | 24 | 78 | 85 |

| 5 | (R)-C2 (10) | CHCl3 | 100 | 24 | 85 | 88 |

| 6 | (R)-C2 (10) | CHCl3 | 120 | 48 | 98 | 90 |

| 7 | (R)-C2 (5) | CHCl3 | 120 | 48 | 95 | 90 |

| 8 | (R)-C2 (1) | CHCl3 | 120 | 48 | 92 | 90 |

| 9 | (R)-C2 (0.1) | CHCl3 | 120 | 72 | 89 | 90 |

Reaction conditions: 1a (0.1 mmol), catalyst in solvent (3 mL). Yields are for the isolated product. Enantiomeric excess (ee) was determined by HPLC analysis.[3]

Table 2: Substrate Scope for the Asymmetric Synthesis of SPINOL Derivatives

| Product | R¹ | R² | R³ | Yield (%) | ee (%) |

| (S)-3a | Me | H | H | 98 | 90 |

| (S)-3b | Et | H | H | 95 | 91 |

| (S)-3c | n-Pr | H | H | 92 | 92 |

| (S)-3d | i-Pr | H | H | 85 | 95 |

| (S)-3e | Ph | H | H | 99 | 97 |

| (S)-3f | 4-MeO-Ph | H | H | 97 | 96 |

| (S)-3g | 4-F-Ph | H | H | 96 | 95 |

| (S)-3h | 4-Cl-Ph | H | H | 94 | 96 |

| (S)-3i | 2-Naphthyl | H | H | 93 | 98 |

| (R)-3j | Me | F | H | 72 | 96 |

| (R)-3k | Me | Cl | H | 61 | 92 |

| (R)-3l | Me | Br | H | 55 | 90 |

| (R)-3m | Me | H | Ph | 62 | 95 |

Reactions were carried out with 10 mol% of the corresponding chiral phosphoric acid catalyst in CHCl₃ at 120 °C. Yields are for isolated products. Enantiomeric excess (ee) was determined by HPLC analysis.[3][4]

Experimental Protocols

General Procedure for the Phosphoric Acid-Catalyzed Asymmetric Synthesis of this compound Derivatives

To a sealed tube are added the ketal substrate (0.1 mmol), the chiral phosphoric acid catalyst ((R)-C2, 0.01 mmol, 10 mol%), and chloroform (3 mL). The tube is sealed and the reaction mixture is stirred at 120 °C for 48 hours. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The residue is then purified by flash column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the desired this compound derivative.

Synthesis of 4,4'-dimethyl-SPINOL-phosphoric acid

A solution of 4,4'-dimethyl-SPINOL (1.0 mmol) in dry dichloromethane (10 mL) is cooled to 0 °C. To this solution, POCl₃ (1.2 mmol) is added dropwise, followed by the slow addition of triethylamine (3.0 mmol). The reaction mixture is stirred at 0 °C for 2 hours and then at room temperature for 12 hours. The reaction is quenched by the addition of water, and the aqueous layer is extracted with dichloromethane. The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by column chromatography to yield the desired phosphoric acid.[2][3]

Mandatory Visualizations

References

- 1. Phosphoric Acid-Catalyzed Asymmetric Synthesis of SPINOL Derivatives. | Semantic Scholar [semanticscholar.org]

- 2. Phosphoric Acid-Catalyzed Asymmetric Synthesis of SPINOL Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

Protocol for the Enantioselective Friedel-Crafts Reaction of Indoles with Imines using (S)-Spinol-Derived Phosphoric Acids

Application Notes & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chiral phosphoric acids have emerged as powerful organocatalysts for a wide range of asymmetric transformations. Among these, (S)-Spinol-derived phosphoric acids have demonstrated exceptional efficacy in catalyzing the enantioselective Friedel-Crafts reaction between indoles and imines. This reaction provides a direct and atom-economical route to synthesize optically active 3-indolyl methanamines, which are key structural motifs in numerous biologically active compounds and pharmaceutical agents. The use of these catalysts leads to high yields and excellent enantioselectivities, making it a valuable tool in synthetic organic chemistry and drug discovery.[1][2] This document provides a detailed protocol for this reaction, along with data on substrate scope and a mechanistic overview.

Data Presentation

The following tables summarize the quantitative data for the this compound-derived phosphoric acid catalyzed Friedel-Crafts reaction between various indoles and imines.

Table 1: Optimization of the this compound-Derived Phosphoric Acid Catalyst

| Entry | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | ee (%) |

| 1 | 5 | Toluene | 24 | 85 | 92 |

| 2 | 5 | CH2Cl2 | 24 | 78 | 88 |

| 3 | 5 | THF | 24 | 65 | 75 |

| 4 | 2 | Toluene | 36 | 82 | 91 |

| 5 | 1 | Toluene | 48 | 90 | 95 |

Reaction conditions: Indole (0.2 mmol), N-benzylideneaniline (0.2 mmol), catalyst in the specified solvent (2 mL) at room temperature.

Table 2: Substrate Scope of the Enantioselective Friedel-Crafts Reaction

| Entry | Indole | Imine (R) | Product | Yield (%) | ee (%) |

| 1 | Indole | Phenyl | 3-(phenyl(phenylamino)methyl)-1H-indole | 95 | 97 |

| 2 | 5-Methoxyindole | Phenyl | 5-methoxy-3-(phenyl(phenylamino)methyl)-1H-indole | 97 | 99 |

| 3 | 5-Bromoindole | Phenyl | 5-bromo-3-(phenyl(phenylamino)methyl)-1H-indole | 92 | 96 |

| 4 | Indole | 4-Methoxyphenyl | 3-((4-methoxyphenyl)(phenylamino)methyl)-1H-indole | 93 | 98 |

| 5 | Indole | 4-Nitrophenyl | 3-((4-nitrophenyl)(phenylamino)methyl)-1H-indole | 89 | 95 |

| 6 | Indole | 2-Naphthyl | 3-(naphthalen-2-yl(phenylamino)methyl)-1H-indole | 91 | 96 |

| 7 | 2-Methylindole | Phenyl | 2-methyl-3-(phenyl(phenylamino)methyl)-1H-indole | 85 | 94 |

Reaction conditions: Indole derivative (0.2 mmol), imine (0.2 mmol), this compound-derived phosphoric acid (1 mol%) in Toluene (2 mL) at room temperature for 48 h.

Experimental Protocols

Synthesis of this compound-Derived Phosphoric Acid Catalyst

A general procedure for the synthesis of this compound-derived phosphoric acids involves the reaction of (S)-1,1'-spirobiindane-7,7'-diol (this compound) with phosphorus oxychloride, followed by hydrolysis. The specific substituents on the SPINOL backbone can be varied to fine-tune the catalyst's steric and electronic properties.

General Procedure for the Enantioselective Friedel-Crafts Reaction

-

To a dry reaction vial, add the this compound-derived phosphoric acid catalyst (1 mol%, 0.002 mmol).

-

Add the corresponding indole (0.2 mmol) and the imine (0.2 mmol).

-

Add anhydrous toluene (2.0 mL) under an inert atmosphere (e.g., argon or nitrogen).

-

Stir the reaction mixture at room temperature for 48 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired 3-indolyl methanamine product.

-

Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Mandatory Visualizations

Diagram 1: General Structure of this compound-Derived Phosphoric Acid

A diagram showing the chemical structure of the this compound-derived phosphoric acid catalyst would be placed here. Due to the limitations of the current environment, a placeholder is used. In a real document, a chemical drawing would be inserted.

Caption: Proposed catalytic cycle for the asymmetric Friedel-Crafts reaction.

Mechanism Overview

The reaction is believed to proceed through a dual-activation mechanism. [3]The chiral phosphoric acid acts as a bifunctional catalyst. The acidic proton of the phosphoric acid activates the imine by protonation, increasing its electrophilicity. Simultaneously, the basic phosphoryl oxygen is thought to interact with the N-H of the indole, orienting it for a stereoselective attack on the activated imine. This formation of a well-organized, chiral ternary complex in the transition state is responsible for the high enantioselectivity observed in the product. [3]The steric bulk of the SPINOL backbone plays a crucial role in creating a chiral pocket that effectively shields one face of the imine, leading to the preferential formation of one enantiomer.

References

Application of (S)-Spinol Ligands in Asymmetric Hydrogenation Reactions: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Spinol (1,1'-spirobiindane-7,7'-diol) is a privileged chiral scaffold that has garnered significant attention in the field of asymmetric catalysis. Its rigid spirocyclic backbone and C2-symmetry make it an excellent chiral directing group. When functionalized with phosphine moieties, this compound-derived ligands form highly effective and selective catalysts with transition metals such as iridium and ruthenium. These catalysts have demonstrated remarkable performance in asymmetric hydrogenation reactions, a cornerstone of modern synthetic chemistry for producing enantiomerically pure compounds, which are crucial in the pharmaceutical, agrochemical, and fine chemical industries.[1][2][3][4] This document provides detailed application notes and experimental protocols for the use of this compound ligands in asymmetric hydrogenation.

Application Notes

The utility of this compound-derived diphosphine ligands, often referred to as SDPs, lies in their ability to create a well-defined and rigid chiral environment around the metal center.[2] This steric and electronic influence dictates the facial selectivity of hydrogen addition to a prochiral substrate, leading to high enantioselectivities.

Key Advantages of this compound Ligands:

-

High Enantioselectivity: this compound-based catalysts consistently afford high enantiomeric excess (ee%) for a broad range of substrates, including ketones, olefins, and heteroaromatic compounds.[5][6]

-

High Catalytic Activity: These catalysts often exhibit high turnover numbers (TONs), indicating their efficiency and suitability for large-scale synthesis.[7][8]

-